1-[5-(4-ethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
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Overview
Description
1-[5-(4-ethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a heterocyclic compound that belongs to the pyrazoline family This compound is characterized by the presence of a pyrazoline ring, which is a five-membered ring containing two nitrogen atoms
Preparation Methods
The synthesis of 1-[5-(4-ethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one typically involves the cyclization of α,β-unsaturated ketones with hydrazine and its derivatives in the presence of a suitable cyclizing agent such as acetic acid . The reaction conditions often include the use of hydrazine hydrate in an acetic acid medium, which facilitates the formation of the pyrazoline ring . The structure of the newly synthesized compound can be confirmed using various spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry .
Chemical Reactions Analysis
1-[5-(4-ethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[5-(4-ethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one has shown potential in various scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-[5-(4-ethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. For example, the compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . The binding of the compound to these enzymes can inhibit their activity, leading to potential therapeutic effects .
Comparison with Similar Compounds
1-[5-(4-ethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one can be compared with other similar compounds, such as:
1-[5-(4-ethoxyphenyl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one: This compound features a naphthalene ring instead of a thiophene ring, which can lead to different chemical and biological properties.
Thiophene derivatives: Compounds containing the thiophene ring have been widely studied for their therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Pyrazoline derivatives: These compounds are known for their diverse pharmacological activities, including antidepressant, anticonvulsant, and antiamoebic properties.
Properties
IUPAC Name |
1-[3-(4-ethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-3-21-14-8-6-13(7-9-14)16-11-15(17-5-4-10-22-17)18-19(16)12(2)20/h4-10,16H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSKNFHXBINBND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CC(=NN2C(=O)C)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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